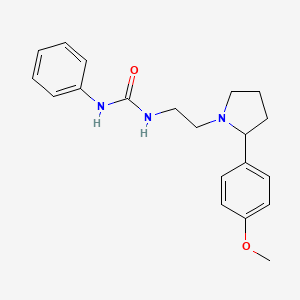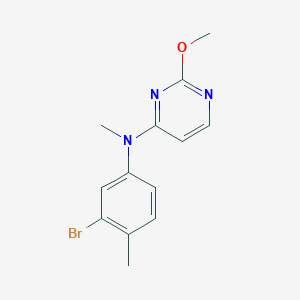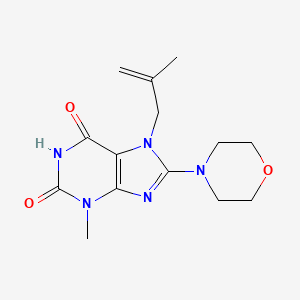![molecular formula C9H16Cl2N2O B2822334 [4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride CAS No. 2260930-90-1](/img/structure/B2822334.png)
[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2260930-90-1 . It has a molecular weight of 239.14 . The IUPAC name for this compound is (4-(1,2-diaminoethyl)phenyl)methanol dihydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c10-5-9(11)8-3-1-7(6-12)2-4-8;;/h1-4,9,12H,5-6,10-11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES (Simplified Molecular Input Line Entry System) string is C1=CC(=CC=C1CO)C(CN)N.Cl.Cl , which is another notation to represent the structure of a molecular species.Physical And Chemical Properties Analysis
“[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 239.14 .科学的研究の応用
Catalytic Applications
Enantioselective Catalysis : The compound is used in enantioselective epoxidation of α,β-enones, demonstrating its utility as an effective organocatalyst. It promotes the formation of epoxides with high enantioselectivities at room temperature (Lu, Xu, Liu & Loh, 2008).
Palladium Nanoparticle Stabilization : It aids in stabilizing palladium(0) nanoparticles. These stabilized nanoparticles are used as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under specific conditions (Moreno-Mañas, Pleixats & Villarroya, 2001).
Material Science and Synthesis
Polymer Synthesis : The compound plays a role in the synthesis of various polymers. For example, it is used in the preparation of organosoluble poly(arylate-imide)s, demonstrating its relevance in the creation of materials with specific properties like solubility and thermal stability (Yang, Chiang & Chen, 2003).
Crystallographic Studies : It is utilized in crystallographic and computational studies, such as in the synthesis of copper(II) 2,2′-bis(2-oxidobenzylideneamino)-4,4′-dimethyl-1,1′-biphenyl complexes, to understand different binding modes and interactions in molecular structures (Ababneh et al., 2020).
Chemistry and Biochemistry
Chemical Kinetics and Catalysis : In biochemistry and chemical kinetics, this compound is used to study reactions like methanolysis of S-aryl methylphosphonothioates, providing insights into catalytic processes and potential applications in decontamination (Dhar, Edwards & Brown, 2011).
Biomembrane Studies : It is significant in understanding the impact of solvents like methanol on lipid dynamics in biological and synthetic membranes, highlighting its importance in studies related to biomembranes and proteolipids (Nguyen et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
[4-(1,2-diaminoethyl)phenyl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-9(11)8-3-1-7(6-12)2-4-8;;/h1-4,9,12H,5-6,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAQHIKLNIQXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B2822258.png)

![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2822262.png)
![2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B2822263.png)



![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2822269.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl ether](/img/structure/B2822272.png)
